Sodium caffeate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7NaO4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C9H8O4.Na/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5,10-11H,(H,12,13);/q;+1/p-1/b4-2+; |
InChI Key |
SDBVEUJRZKHWSH-VEELZWTKSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)[O-])O)O.[Na+] |
Synonyms |
3,4-dihydroxycinnamic acid caffeic acid caffeic acid, (E)-isomer caffeic acid, (Z)-isomer caffeic acid, monosodium salt sodium caffeate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Sodium Caffeate
Direct Neutralization Strategies for Sodium Caffeate Synthesis
The most straightforward route to this compound involves the direct neutralization of caffeic acid with a suitable sodium base. This acid-base reaction is fundamental yet offers avenues for optimization through the choice of reaction medium and conditions.
Aqueous Phase Neutralization Techniques
Aqueous phase neutralization stands as a primary method for the synthesis of this compound due to its simplicity and cost-effectiveness. The typical procedure involves dissolving caffeic acid in an aqueous medium, often a mixture of distilled water and an alcohol like ethanol (B145695) or methanol (B129727), at a moderately elevated temperature of 40–60°C to aid dissolution. A stoichiometric equivalent (1:1 molar ratio) of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), is then added incrementally while stirring.
The progress of the reaction is carefully monitored by pH titration, with a target pH range of 7.0–8.0 to ensure the complete deprotonation of the carboxylic acid group of caffeic acid. Upon completion of the neutralization, this compound typically precipitates as the solution cools. The solid product is then isolated through vacuum filtration. Subsequent recrystallization from hot water can yield needle-like crystals, with reported yields often exceeding 85%. The underlying principle of this method is the reaction between a carboxylic acid and a base, which generates a soluble salt and water. nih.gov
Optimization of Solvent Systems in Neutralization Reactions
Optimizing the solvent system is crucial for enhancing the efficiency of this compound synthesis, primarily by improving the solubility of the caffeic acid reactant. While caffeic acid has limited solubility in purely aqueous environments, the addition of organic co-solvents can be beneficial. mdpi.com Studies on the extraction of caffeic acid derivatives have shown that a 60% ethanol-water mixture can be an effective solvent. agriculturejournals.cz For solubility enhancement, a 30% (v/v) ethanol solution has been shown to significantly improve the dissolution of caffeic acid compared to purely aqueous systems. mdpi.com
For even greater solubility and to avoid potential thermal degradation of caffeic acid during heating, solvent-assisted neutralization using polar aprotic solvents is employed. In this approach, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used to dissolve the caffeic acid before neutralization. Following the reaction with a sodium base, a non-solvent like diethyl ether is added to precipitate the this compound product. This method can achieve high purity levels, often greater than 90%, though it may require further purification by column chromatography. However, the higher cost and challenges associated with the recovery of these solvents can limit the scalability of this approach.
| Technique | Solvent System | Typical Temperature | Key Advantages | Key Limitations | Reported Yield/Purity |
|---|---|---|---|---|---|
| Aqueous Phase Neutralization | Water or Water/Alcohol (Ethanol, Methanol) | 40-60°C | Simple, cost-effective, straightforward isolation. | Limited solubility of caffeic acid, potential for thermal degradation. | >85% yield. |
| Solvent-Assisted Neutralization | Polar Aprotic Solvents (DMF, DMSO) | Room Temperature | Enhanced solubility of caffeic acid, avoids thermal degradation. | Higher solvent cost, requires precipitation with non-solvent, potential need for chromatography, limited scalability. | >90% purity. |
Microwave-Assisted Synthesis for Enhanced Efficiency
To overcome the limitations of conventional heating, such as long reaction times and potential for thermal degradation, microwave-assisted synthesis has emerged as a highly efficient alternative for producing this compound. scielo.br This technique leverages the rapid and uniform heating provided by microwave irradiation to significantly accelerate the neutralization reaction. scielo.br
In a typical microwave-assisted procedure, caffeic acid and sodium hydroxide are dissolved in a 1:1 (v/v) water-ethanol mixture. The solution is then subjected to microwave irradiation at approximately 100°C for a very short duration, typically between 5 to 10 minutes. This method drastically reduces the processing time from hours to minutes when compared to conventional methods. Research findings indicate that this approach is not only rapid but also highly effective, achieving yields of up to 92% with a remarkable purity of 99% as confirmed by NMR analysis. The general advantages of microwave-assisted methods include high reaction rates, energy efficiency, and uniform heating, which can lead to products with consistent quality. scielo.br
| Parameter | Reported Value/Condition | Reference |
|---|---|---|
| Reactants | Caffeic Acid, Sodium Hydroxide (NaOH) | |
| Solvent | Water-Ethanol mixture (1:1 v/v) | |
| Temperature | 100°C | |
| Reaction Time | 5-10 minutes | |
| Yield | 92% | |
| Purity (by NMR) | 99% |
Derivatization and Analog Synthesis from Caffeic Acid Precursors
An alternative, two-step synthetic route to this compound involves the initial synthesis of a caffeic acid ester, followed by its conversion to the sodium salt through saponification. This pathway offers a different approach to purification and isolation of the final product.
Esterification of Caffeic Acid to Caffeate Esters
The formation of caffeate esters from caffeic acid is a well-established chemical transformation with multiple documented methods. mdpi.com These esters, such as methyl caffeate or ethyl caffeate, serve as stable intermediates that can be readily converted to this compound. econstor.eu
Common esterification methods include:
Reaction with Thionyl Chloride (SOCl₂) : Caffeic acid is reacted with thionyl chloride in a dry solvent like dichloromethane (B109758) under reflux. This forms the highly reactive intermediate, caffeoyl chloride, which is then treated with an alcohol (e.g., methanol, ethanol) to yield the corresponding ester.
DCC Coupling : Caffeic acid and an alcohol can be coupled using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in a solvent such as tetrahydrofuran (B95107) (THF).
Catalytic Esterification : Cation-exchange resins can be used as solid acid catalysts for the esterification of caffeic acid with an alcohol like methanol. econstor.eu Optimal conditions for producing methyl caffeate using this method have been reported at a reaction temperature of 60°C for 4 hours. econstor.eu
Enzymatic Methods : Lipases, such as Novozym 435, can catalyze the transesterification between caffeic acid and vinyl esters in non-conventional solvents like ionic liquids.
| Method | Reagents | Typical Solvent | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Alcohol | Dichloromethane | |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC), DMAP, Alcohol | Tetrahydrofuran (THF) | |
| Cation-Exchange Resin Catalysis | Methanol, Cation-exchange resin | Methanol (reactant and solvent) | econstor.eu |
| Enzymatic Transesterification | Vinyl ester, Lipase (B570770) (e.g., Novozym 435) | Ionic liquids |
Saponification Pathways from Caffeic Acid Esters
The final step in this indirect route is the saponification (alkaline hydrolysis) of the caffeate ester to produce this compound. This reaction involves cleaving the ester bond using a strong base, typically aqueous sodium hydroxide.
The procedure generally requires refluxing the caffeate ester (e.g., methyl caffeate) with a 1–2 M aqueous solution of NaOH for a period of 4 to 6 hours. During this process, the ester is hydrolyzed to form this compound and the corresponding alcohol (e.g., methanol). The alcohol byproduct is subsequently removed under reduced pressure, and the this compound is crystallized from the remaining aqueous solution. This multi-step process is a reliable method for obtaining high-purity this compound, with reported yields for the saponification step ranging from 70% to 85%.
The chemical transformation for the saponification of methyl caffeate is as follows: C₁₀H₁₀O₄ (Methyl Caffeate) + NaOH → C₉H₇NaO₄ (this compound) + CH₃OH (Methanol)
Enzymatic Synthesis Approaches for Caffeate Derivatives
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the production of caffeic acid derivatives, particularly esters, lipases are the most extensively used enzymes due to their stability, broad substrate specificity, and commercial availability.
Enzymatic synthesis predominantly proceeds via transesterification or alcoholysis reactions. nih.gov Lipases, such as Novozym 435 (a lipase from Candida antarctica), have proven effective in catalyzing these transformations. For instance, propyl caffeate can be synthesized through the transesterification of methyl or ethyl caffeate with 1-propanol (B7761284) using Novozym 435 as a catalyst. nih.gov The reaction is often conducted in non-conventional media like ionic liquids (e.g., [Bmim][CF₃SO₃]), which can enhance enzyme stability and reaction rates at elevated temperatures, such as 60°C. nih.gov
A chemoenzymatic strategy represents another sophisticated approach. nih.gov This method involves an initial chemical step to create a more reactive intermediate, followed by an enzymatic transformation. A notable example is the synthesis of phytosteryl caffeates, which begins with the chemical production of vinyl caffeate. nih.govsemanticscholar.org This activated intermediate is then subjected to lipase-assisted alcoholysis with phytosterols. nih.gov In a screening of ten different enzymes, only the lipase from Candida rugosa was found to successfully catalyze this specific alcoholysis reaction. nih.gov
Recent advances have also explored the use of acyltransferases. These enzymes can catalyze the direct formation of caffeate derivatives from caffeoyl-CoA. For example, Lipozyme TL IM, a lipase from Thermomyces lanuginosus, has demonstrated the ability to produce this compound in ionic liquids at 60°C with a 65% yield. While this method is enzymatically efficient, its broader application is sometimes limited by the high cost of the requisite CoA derivatives.
Table 1: Examples of Enzymatic Synthesis of Caffeate Derivatives This table is interactive. You can sort and filter the data.
| Enzyme | Enzyme Source | Reaction Type | Substrates | Product | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Transesterification | Methyl caffeate, 1-propanol | Propyl caffeate | Ionic liquid, 60°C | High | nih.gov |
| Lipase | Candida rugosa | Alcoholysis | Vinyl caffeate, Phytosterols | Phytosteryl caffeate | - | - | nih.gov |
Novel Approaches in this compound Chemical Synthesis
While traditional synthesis of this compound can be achieved through the saponification of a caffeate ester with sodium hydroxide, this multi-step process can be time-consuming. Modern research has focused on developing more direct, efficient, and environmentally friendly methods.
A significant innovation is the use of microwave-assisted synthesis. This technique dramatically reduces reaction times from hours to mere minutes. In a typical procedure, caffeic acid and sodium hydroxide are dissolved in a water-ethanol mixture and subjected to microwave irradiation at 100°C for 5–10 minutes. This method has been reported to achieve an impressive 92% yield with 99% purity, as confirmed by NMR analysis. The efficiency and speed of microwave-assisted synthesis represent a substantial improvement over conventional heating methods.
In the broader context of synthesizing caffeate derivatives, other novel chemical strategies have emerged. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, provide powerful tools for forming the characteristic carbon-carbon double bond of the cinnamic acid structure. nih.govmdpi.com A particularly green approach involves performing the HWE reaction in water, which serves as a benign solvent. mdpi.com This method has been successfully used to synthesize a variety of caffeic acid derivatives from different aromatic aldehydes and ylides at 90°C, often with excellent yields. mdpi.com
The use of specific catalysts also marks a novel trend in caffeate ester synthesis. nih.gov For example, ytterbium triflate has been employed as a catalyst for the synthesis of caffeic acid esters. nih.gov Furthermore, various coupling reagents are utilized for creating caffeic acid amides and esters, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), dicyclohexylcarbodiimide (DCC), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). nih.govsemanticscholar.org
Table 2: Comparison of Synthetic Methods for this compound This table is interactive. You can sort and filter the data.
| Method | Key Reagents/Conditions | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Ester Saponification | Caffeate ester, NaOH, Reflux | 4–6 hours | 70–85% | - |
Sophisticated Analytical Techniques for Sodium Caffeate Characterization and Quantification
Chromatographic Methodologies
Chromatography is a cornerstone for the separation and quantification of sodium caffeate from complex mixtures. Its ability to resolve individual components makes it indispensable for purity assessment and concentration determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely employed and robust method for the routine analysis of this compound and its parent compound, caffeic acid. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
The mobile phase often consists of a mixture of an aqueous component (like water with an acidifier such as acetic acid or trifluoroacetic acid to control ionization) and an organic modifier (commonly acetonitrile (B52724) or methanol). jfda-online.comijpsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of multiple phenolic compounds within a single run. mdpi.com Detection is typically performed at the maximum absorption wavelength (λmax) of the caffeate chromophore, which is generally in the range of 321-325 nm, ensuring high sensitivity. jfda-online.comlookchem.com Validation studies for similar compounds have demonstrated excellent linearity, precision, and accuracy, with correlation coefficients (R²) often exceeding 0.999 and recovery percentages in the range of 96-98%. jfda-online.comajpaonline.com
Table 1: Representative RP-HPLC Parameters for the Analysis of Caffeic Acid and its Derivatives
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18 (ODS), 150 mm x 4.6 mm, 5 µm | jfda-online.com |
| Mobile Phase | Acetonitrile/Water/Glacial Acetic Acid | jfda-online.com |
| Elution Mode | Gradient or Isocratic | jfda-online.commdpi.com |
| Flow Rate | 1.0 mL/min | jfda-online.comresearchgate.net |
| Detection | UV at ~321-325 nm | jfda-online.comlookchem.com |
| Temperature | Ambient or 35 °C | ijpsonline.commdpi.com |
While RP-HPLC-UV is effective for quantification, more advanced strategies are required for comprehensive structural elucidation, impurity profiling, and analysis in highly complex matrices. ajrconline.org Hyphenated techniques, which couple a separation method with a powerful detection technology, are particularly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique that combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. mdpi.comscientiaricerca.com This provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for the definitive identification of this compound and the characterization of unknown impurities or metabolites based on their mass and fragmentation patterns. researchgate.net
Other advanced hyphenated systems include HPLC-Nuclear Magnetic Resonance (HPLC-NMR) , which provides detailed structural information on the separated compounds, and Capillary Electrophoresis (CE) , which offers an alternative separation mechanism based on electrophoretic mobility and can be used for the simultaneous analysis of caffeic acid derivatives and other compounds. researchgate.netasiapharmaceutics.info These techniques are instrumental in research settings for in-depth analysis and the structural confirmation of novel caffeate-related compounds. mespharmacy.org
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental for both identifying the chemical structure of this compound and quantifying its presence. These techniques measure the interaction of the molecule with electromagnetic radiation.
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in solutions. researchgate.netnih.gov The technique is based on the principle that the molecule absorbs light in the UV-Vis region due to its conjugated system of double bonds in the cinnamate (B1238496) structure. This compound exhibits characteristic absorption maxima (λmax). In aqueous solutions, these peaks are typically observed around 235 nm and 290 nm. Another significant absorption maximum for caffeic acid derivatives is found at approximately 327 nm. researchgate.net The absorbance at a specific wavelength is directly proportional to the concentration of the analyte, following the Beer-Lambert law, which allows for straightforward quantification. uobabylon.edu.iq
Table 2: Characteristic UV Absorption Maxima (λmax) for Caffeate Compounds
| Compound/Group | Reported λmax | Solvent/Conditions | Source(s) |
|---|---|---|---|
| This compound | 235 nm, 290 nm | - | |
| Caffeic Acid | 327 nm | L. leucocephala extract | researchgate.net |
| Caffeic Acid | 321 nm | Acetonitrile/Water/Acetic Acid | jfda-online.com |
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for the qualitative analysis of this compound, providing a molecular "fingerprint" based on the vibrational frequencies of its functional groups. mdpi.com The conversion of caffeic acid to this compound results in distinct spectral changes. The most notable change is the shift of the carbonyl band (C=O) of the carboxylic acid to characteristic asymmetric and symmetric stretching vibrations of the deprotonated carboxylate (COO⁻) group. mdpi.com The asymmetric stretch typically appears around 1610 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹. The presence of these peaks, along with others corresponding to the C=C double bond and the phenolic O-H groups, confirms the identity of the compound. ceon.rsresearchgate.net While primarily a qualitative technique, IR spectroscopy can be adapted for quantitative analysis by establishing a model using methods like partial least squares (PLS). nih.gov
Table 3: Key FTIR Absorption Bands for this compound and Caffeic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment | Compound | Source(s) |
|---|---|---|---|
| ~1645 | C=O Stretch (Carboxylic Acid) | Caffeic Acid | mdpi.comceon.rs |
| ~1610 | COO⁻ Asymmetric Stretch | This compound | |
| ~1599 | C=C Stretch | Caffeic Acid | mdpi.com |
| ~1400 | COO⁻ Symmetric Stretch | This compound |
For applications requiring ultra-high sensitivity, micellar-enhanced spectrofluorimetry offers a significant advantage over standard absorption spectroscopy. This technique exploits the inherent fluorescence of certain molecules or their derivatives. While caffeic acid itself has native fluorescence, its quantum yield can be low. The sensitivity of the method can be dramatically increased by using micellar media. nih.gov
In this method, surfactants such as Tween-80 or sodium dodecyl sulfate (B86663) (SDS) are added to the sample solution above their critical micelle concentration. nih.gov The analyte partitions into the hydrophobic core or onto the surface of the micelles, which creates a new microenvironment. nih.gov This organized medium can protect the analyte from non-radiative decay processes and enhance its fluorescence intensity, sometimes by several hundred percent. nih.gov This enhancement allows for the quantification of this compound at much lower concentrations than achievable with UV-Vis spectrophotometry, making it suitable for trace-level analysis.
Chemometric Models for Complex Matrix Analysis
The quantification of this compound in complex matrices, such as biological fluids, plant extracts, or pharmaceutical formulations, is often challenging due to the presence of interfering compounds with overlapping spectral signals. koreascience.krresearchgate.netnih.gov Spectroscopic methods like UV-Vis spectrophotometry, while rapid and cost-effective, can suffer from a lack of selectivity in such scenarios. koreascience.kr Chemometrics, which utilizes mathematical and statistical methods to extract meaningful information from chemical data, offers powerful solutions to overcome these challenges. ijpsjournal.comconicet.gov.ar By analyzing the entire spectrum of a sample rather than a single wavelength, chemometric models can deconvolve overlapping signals and quantify individual components in a mixture. koreascience.krresearchgate.net
Classical Least Squares (CLS), also known as K-matrix calibration, is a fundamental chemometric model based on Beer-Lambert's Law. taylorfrancis.com The CLS model assumes a linear relationship between the absorbance of a mixture and the concentrations of its constituents. spectroscopyonline.com However, the predictive accuracy of the standard CLS model can be compromised by the presence of uncalibrated interferences and instrumental variations like baseline shifts, which are common in complex samples.
To address these limitations, variants of CLS have been developed, most notably by coupling it with data preprocessing techniques. Orthogonal Signal Correction (OSC) is one such powerful preprocessing filter. conicet.gov.ar OSC works by removing variation from the spectral data matrix (e.g., UV spectra) that is orthogonal to the concentration matrix of the analyte of interest. conicet.gov.ar This process effectively filters out baseline drift and signals from interfering components that are not correlated with the analyte's concentration, thereby enhancing the model's selectivity and predictive power.
The combined OSC-CLS method involves two main steps:
Orthogonal Signal Correction: An OSC filter is developed and applied to the training set of spectral data to remove irrelevant variance.
CLS Calibration: A CLS model is then built using the preprocessed, cleaner data.
This approach has been successfully applied for the simultaneous determination of multiple phenolic compounds in mixtures where spectral overlap is a significant issue. koreascience.krresearchgate.net For instance, in the analysis of herbal extracts containing structurally similar compounds like caffeic acid, gallic acid, and quercetin, their UV absorption spectra are known to be highly overlapping. koreascience.krresearchgate.net A chemometric approach like Partial Least Squares (PLS), which is related to CLS, has demonstrated the ability to simultaneously quantify these compounds successfully. koreascience.kr The application of an OSC-CLS model in such a scenario would similarly enhance the accuracy by specifically removing non-analyte-related spectral noise before calibration.
The table below illustrates the performance of a Partial Least Squares (PLS) model, a related chemometric technique, for the simultaneous quantification of caffeic acid and other phenols, demonstrating the power of such models in analyzing complex mixtures.
Table 1: Performance Metrics for a PLS Chemometric Model for Phenolic Compound Quantification. koreascience.kr
This table showcases the predictive ability of a Partial Least Squares (PLS) regression model for simultaneously determining Caffeic Acid (CA), Gallic Acid (GA), and Quercetin (Q) in synthetic mixtures. The metrics indicate a high degree of accuracy and precision.
| Parameter | Caffeic Acid (CA) | Gallic Acid (GA) | Quercetin (Q) |
|---|---|---|---|
| Linear Range (mg/L) | 6.0 - 21.0 | 10.0 - 35.2 | 6.4 - 17.5 |
| R² (Calibration) | 0.996 | 0.994 | 0.995 |
| RMSEP (mg/L) | 0.435 | 0.899 | 0.334 |
| Average Recovery (%) | 100.8 | 100.2 | 100.6 |
R²: Coefficient of Determination; RMSEP: Root Mean Square Error of Prediction.
Method Validation and Robustness Criteria for this compound Assays
To ensure that an analytical method for quantifying this compound is reliable, accurate, and suitable for its intended purpose, it must undergo rigorous validation. phcogj.comipharmaguide.com The validation process follows international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific performance characteristics to be evaluated. europa.euich.org This is crucial for applications in quality control, stability testing, and pharmacokinetic studies. europa.eunih.gov
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) without interference from other components like impurities, degradation products, or matrix components. ich.org This is often demonstrated by analyzing spiked samples or comparing results with a well-characterized independent procedure. ich.org
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ich.org It is typically evaluated by a linear regression analysis of at least five concentrations, with a high correlation coefficient (R² > 0.99) being desirable. nih.govejgm.co.uk
Accuracy: This refers to the closeness of the measured value to the true value. ich.org It is assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. nih.govtandfonline.com Recoveries are often expected to be within 95-105%. nih.gov
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time under the same conditions. ich.org
Intermediate Precision: Assesses variations within the same laboratory, such as on different days or with different analysts or equipment. ich.org Precision is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ich.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase composition, pH, temperature, or flow rate in an HPLC method. europa.eu Robustness is typically evaluated during method development to ensure the procedure is reliable for routine use. pharmalex.com
The table below summarizes typical validation results for an HPLC-based assay for caffeic acid, which would be analogous to an assay for this compound.
Table 2: Summary of Method Validation Parameters for an HPLC Assay of Caffeic Acid. phcogj.comnih.govnih.govmdpi.com
This table presents typical results from the validation of a High-Performance Liquid Chromatography (HPLC) method for quantifying caffeic acid. These parameters, established according to ICH guidelines, confirm the method is linear, accurate, precise, and sensitive.
| Validation Parameter | Typical Result/Criterion |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery %) | 95.7% - 101.0% |
| Precision (RSD %) | < 2.0% (Intra-day), < 4.0% (Inter-day) |
| Limit of Detection (LOD) | ~5.0 ng/mL |
| Limit of Quantitation (LOQ) | ~15.0 ng/mL |
| Robustness | Unaffected by minor changes in pH and mobile phase composition |
Elucidation of Biochemical and Metabolic Pathways Involving Sodium Caffeate
Role of Sodium Caffeate in Microbial Metabolism and Biotransformations
In the microbial realm, particularly among anaerobic bacteria, caffeate is a valuable resource, acting as an electron acceptor in a specialized form of respiration. This process is crucial for the energy conservation of these microorganisms.
Enzyme Modulation in Microbial Systems
The presence of caffeate induces the expression of specific enzymes required for its metabolism. In the acetogenic bacterium Acetobacterium woodii, the ability to reduce caffeate is not constitutive; it requires de novo protein synthesis upon exposure to caffeate. nih.govresearchgate.net This indicates that caffeate, or a derivative, acts as a signaling molecule to trigger the transcription and translation of the necessary enzymatic machinery. The induction of the "car" operon, which encodes proteins for caffeate respiration, is triggered not only by caffeate but also by structurally similar compounds like p-coumarate, ferulate, and cinnamate (B1238496). nih.govasm.org This suggests a regulatory system that recognizes a class of phenylacrylates. Interestingly, caffeate-induced cells can also reduce ferulate even without an external electron donor, implying that caffeate also induces the enzymes needed for the oxidation of the methyl group of ferulate. nih.gov
Caffeate as a Terminal Electron Acceptor in Anaerobic Respiration (e.g., Acetobacterium woodii)
In the absence of more common electron acceptors like carbon dioxide, some anaerobic bacteria can utilize caffeate for respiration. In A. woodii, this process, termed "caffeate respiration," allows the organism to conserve energy by coupling the oxidation of electron donors like H₂ or fructose (B13574) to the reduction of caffeate. nih.govasm.org This metabolic flexibility enhances the competitiveness of acetogens in their anaerobic environments. nih.gov Studies have shown that A. woodii can simultaneously use both caffeate and CO₂ as electron acceptors when oxidizing hydrogen or fructose, although a preference for CO₂ is observed during the oxidation of methyl groups from methanol (B129727) or betaine. nih.govresearchgate.net This demonstrates a sophisticated regulatory network that balances the utilization of available electron acceptors to maximize energy conservation.
Energetic Coupling Mechanisms via Ion Gradients and ATP Synthase (e.g., Rnf System)
The energy derived from caffeate reduction is conserved via a chemiosmotic mechanism. The key player in this process is the Rnf complex, a membrane-bound enzyme that couples the exergonic flow of electrons from reduced ferredoxin to NAD⁺ with the pumping of sodium ions (Na⁺) out of the cell. asm.orgd-nb.infofrontiersin.org This action generates a transmembrane sodium ion gradient, creating an electrochemical potential. nih.govgbif.org This sodium motive force is then harnessed by a Na⁺-dependent F₁F₀-ATP synthase, which allows the influx of Na⁺ back into the cell to drive the synthesis of ATP. nih.govfrontiersin.org This entire process, from electron transport to ATP synthesis, is strictly dependent on the presence of sodium ions. nih.gov The inhibition of the Na⁺ gradient abolishes ATP synthesis, confirming the central role of the sodium ion as the coupling ion in this respiratory pathway. nih.gov
Caffeate Activation to Coenzyme A Derivatives
Before the reduction of its side chain can occur, caffeate must first be activated. This activation involves its conversion to a coenzyme A (CoA) thioester, specifically caffeyl-CoA. asm.orgnih.gov This initial activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase, an enzyme encoded by the carB gene within the caffeate reduction operon. nih.govnih.gov This enzyme uses the energy from ATP hydrolysis to attach CoA to caffeate. nih.gov
To conserve energy in the steady state of caffeate respiration, a CoA loop is employed. An enzyme known as a CoA transferase, encoded by the carA gene, facilitates the transfer of CoA from the product, hydrocaffeyl-CoA, back to an incoming caffeate molecule. nih.govresearchgate.net This bypasses the need for ATP for every single activation event, creating a more energy-efficient cycle. nih.govresearchgate.net
Mammalian Metabolic Pathways of Caffeic Acid and its Sodium Salt
Upon ingestion, caffeic acid (and by extension, its sodium salt) undergoes extensive metabolism in mammals. The pathways involve modification of both the side chain and the aromatic ring, primarily through the actions of host enzymes and the gut microbiota.
The metabolism of caffeic acid can follow several routes. One major pathway involves the saturation of the double bond in the propanoic acid side chain, converting caffeic acid to dihydrocaffeic acid (3,4-dihydroxyphenylpropionic acid). researchgate.net This can be followed by dehydroxylation of the aromatic ring, particularly at the ortho position, to yield m-hydroxyphenylpropionic acid. researchgate.net
Another significant metabolic transformation is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), which converts caffeic acid to its methylated derivatives such as ferulic acid and isoferulic acid. nih.govwikipedia.org These can be further metabolized. For instance, oral administration of caffeic acid in humans leads to the urinary excretion of O-methylated derivatives like ferulic acid, dihydroferulic acid, and vanillic acid. nih.gov
The gut microbiota also plays a crucial role. It can decarboxylate caffeic acid to form 4-vinylcatechol, which is then reduced to 4-ethylcatechol. researchgate.net Furthermore, gut microbes are instrumental in the dehydroxylation reactions that produce various phenylpropionic acid derivatives. researchgate.net The metabolites are often conjugated with glucuronic acid or sulfate (B86663) in the liver before being excreted in the urine.
The metabolic fate of caffeic acid is thus a complex interplay of host and microbial enzymatic activities, resulting in a variety of metabolites with different chemical properties.
Absorption Mechanisms in Biological Systems
The journey of caffeate through the body begins with its absorption in the gastrointestinal tract. While a small portion of esterified forms of caffeic acid may be absorbed directly in the stomach, the majority is processed in the intestines. biointerfaceresearch.com In the colon, microbial esterases hydrolyze caffeic acid esters into their free form. biointerfaceresearch.com
The absorption of free caffeic acid from the intestine into the enterocytes is not a simple passive diffusion process. Research indicates that it is an active transport mechanism mediated by Monocarboxylate Transporters (MCT). biointerfaceresearch.comresearchgate.net This carrier-mediated uptake allows for efficient transport across the intestinal cell membrane, after which it can enter circulation and travel to the liver and other tissues for further metabolism. researchgate.net Studies in rats have shown that the maximum plasma concentration of caffeic acid is typically observed about one hour after ingestion. biointerfaceresearch.comresearchgate.net
Enzymatic Conjugation Pathways (Methylation, Sulfation, Glucuronidation)
Once absorbed, caffeic acid is subjected to extensive Phase II enzymatic conjugation reactions, primarily in the enterocytes and the liver. mdpi.comresearchgate.net These pathways modify the structure of caffeic acid, which generally increases its water solubility, facilitating its distribution and excretion. whiterose.ac.uk The principal conjugation pathways are methylation, sulfation, and glucuronidation. biointerfaceresearch.comresearchgate.net
Methylation: This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). mdpi.com COMT transfers a methyl group to one of the hydroxyl groups on the catechol ring of caffeic acid, converting it into metabolites such as ferulic acid and isoferulic acid. mdpi.comresearcherslinks.com In fact, methylation is considered a preferential metabolic pathway for caffeic acid. mdpi.com
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group to the hydroxyl groups of caffeic acid. mdpi.comresearchgate.net Studies using human liver S9 homogenates have suggested that sulfation is a more efficient and high-affinity pathway for the metabolism of hydroxycinnamic acids like caffeic acid compared to glucuronidation. mdpi.com Caffeic acid-3-O-sulfate is a notable sulfated metabolite detected in plasma. mdpi.com
Glucuronidation: This process is mediated by uridine-5'-diphosphate-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the phenolic or carboxylic acid groups of caffeic acid. mdpi.comresearchgate.net While also a major pathway, some studies indicate it may be less preferential than sulfation in the liver for caffeic acid. mdpi.com
These conjugation reactions can occur in combination, leading to a variety of metabolites, such as methylated and sulfated derivatives. mdpi.comajol.info
Table 1: Key Enzymes in Caffeate Conjugation
| Conjugation Pathway | Enzyme Family | Key Enzyme Example | Substrate | Product Example |
| Methylation | Methyltransferases | Catechol-O-methyltransferase (COMT) | Caffeic Acid | Ferulic Acid |
| Sulfation | Sulfotransferases | SULTs | Caffeic Acid | Caffeic acid-O-sulfate |
| Glucuronidation | Glucuronosyltransferases | UGTs | Caffeic Acid | Caffeic acid-glucuronide |
Formation and Significance of Metabolites (e.g., Isopropyl Caffeate)
The metabolism of caffeic acid results in a diverse array of compounds, many of which possess their own biological significance. The biotransformation in vivo is complex, involving hydrogenation, hydroxylation, methylation, sulfation, and glucuronidation, among other reactions. ajol.info
Key metabolites identified in studies include:
Ferulic Acid (FA): Formed via methylation of caffeic acid, ferulic acid is a significant metabolite with documented antioxidant and anti-inflammatory properties. ajol.info
Dihydrocaffeic Acid (DHCA): A product of hydrogenation, DHCA has been shown to attenuate cell damage and reduce oxidative stress. ajol.info
Conjugated Derivatives: These include caffeic acid-O-sulfates and caffeic acid-glucuronides, which are the primary forms found in plasma and urine. mdpi.comwhiterose.ac.uk
A noteworthy and more recently discovered metabolite is isopropyl caffeate . In a 2022 study, researchers found that caffeic acid was metabolized into an isopropyl-conjugated form in rats, which they named isopropyl caffeate (KYZ). nih.gov This discovery is significant because it suggests that some of the pharmacological effects attributed to caffeic acid might be mediated by its metabolites. nih.gov The study explored the pro-angiogenic effects of isopropyl caffeate, finding that it could promote the formation of blood vessels, highlighting its potential as a candidate for treating ischemic diseases. nih.gov The formation of such an alkylated ester derivative represents a novel metabolic pathway and underscores the importance of identifying metabolites to fully understand the bioactivity of the parent compound. researchgate.netmdpi.com
Metabolomics Profiling in Biological Systems for Caffeate Identification
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. metwarebio.com It provides a direct functional readout of the physiological state of a biological system by capturing a snapshot of its metabolic activity. evotec.com This approach is invaluable for identifying and quantifying the array of metabolites that result from the biotransformation of exogenous compounds like this compound.
Untargeted Metabolomics Approaches for Caffeate and Derivatives
Untargeted metabolomics is a hypothesis-generating approach that aims to detect and identify as many metabolites as possible in a biological sample in a single analysis, without a preconceived bias. metwarebio.comevotec.comnih.gov This global profiling strategy is particularly well-suited for discovering novel or unexpected metabolites and mapping metabolic pathways. evotec.comnih.gov
The typical workflow for an untargeted metabolomics study involves:
Sample Analysis: Biological samples (e.g., plasma, urine, tissue extracts) are analyzed using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS). metwarebio.comnih.gov Techniques like ultra-high performance liquid chromatography combined with quadrupole-time of flight mass spectrometry (UHPLC-Q-TOF-MS) are powerful tools for this purpose. ajol.info
Data Processing: The complex data generated is processed using specialized bioinformatics software to detect peaks, align them across different samples, and create a "features table" containing information like mass-to-charge ratio (m/z) and retention time for thousands of detected compounds. metwarebio.comnih.gov
Metabolite Identification: The detected features are then identified by comparing their mass spectral data against spectral databases. metwarebio.com
This approach has been successfully used to characterize the metabolic profile of caffeic acid in rats. ajol.info A 2021 study using UHPLC-Q-TOF-MS/MS identified 21 distinct metabolites of caffeic acid, confirming that its biotransformation involved pathways like hydrogenation, methylation, sulfation, and glucuronidation. ajol.info The power of untargeted metabolomics lies in its ability to provide a comprehensive overview of all measurable metabolites, enabling the discovery of novel derivatives like isopropyl caffeate and providing a clearer picture of the compound's metabolic fate and potential biological activity. nih.govevotec.com
Mechanistic Investigations of Sodium Caffeate S Biological Activities in Preclinical Models
Anticancer Mechanisms in Cellular and Animal Models
Sodium caffeate, the sodium salt of caffeic acid, has demonstrated notable anticancer properties in various preclinical studies. Its mechanisms of action are multifaceted, targeting several key pathways involved in cancer cell survival and proliferation.
Inhibition of Cellular Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines. nih.gov Studies using the MTT assay, a colorimetric assay for assessing cell metabolic activity, have demonstrated that this compound can suppress the growth of tumor cells. nih.gov For instance, in studies involving the human hepatocellular carcinoma cell line BEL-7402, this compound exhibited inhibitory effects on cell proliferation with an IC50 (half-maximal inhibitory concentration) value ranging between 100 µg/mL and 200 µg/mL. nih.gov This suggests a direct impact on the viability and growth of these cancer cells. The antiproliferative effects of caffeic acid and its derivatives have been observed in various cancer cell types, including breast cancer. ffhdj.com
Induction of Apoptosis Pathways (e.g., Caspase-3, Bax, Bcl-2 Modulation)
A crucial aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a variety of signaling molecules. Research has shown that this compound treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov
Specifically, in BEL-7402 cells, treatment with this compound resulted in an increased expression of activated caspase-3 and Bax, while the expression of Bcl-2 was decreased. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade. mdpi.comoatext.com The Bcl-2 family of proteins, which includes the pro-apoptotic member Bax and the anti-apoptotic member Bcl-2, plays a critical role in regulating the intrinsic pathway of apoptosis. nih.govnih.gov An increased Bax/Bcl-2 ratio is often associated with the initiation of apoptosis. nih.govnih.gov This modulation of apoptotic regulators suggests that this compound promotes cancer cell death by tipping the cellular balance towards apoptosis. nih.gov
Table 1: Effect of this compound on Apoptotic Proteins in BEL-7402 Cells
| Protein | Effect of this compound Treatment | Role in Apoptosis |
| Caspase-3 | Upregulated (activated) nih.gov | Executioner caspase mdpi.comoatext.com |
| Bax | Upregulated nih.gov | Pro-apoptotic nih.govnih.gov |
| Bcl-2 | Downregulated nih.gov | Anti-apoptotic nih.govnih.gov |
Cell Cycle Distribution Perturbations
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been found to interfere with the normal progression of the cell cycle in cancer cells. nih.gov
In studies on BEL-7402 cells, flow cytometry analysis revealed that this compound induced apoptosis by arresting the cells in the S phase of the cell cycle. nih.gov The S phase is when DNA replication occurs, and arresting the cell cycle at this stage can prevent cancer cells from dividing and proliferating. Other studies on related compounds have shown cell cycle arrest at the G2/M phase. frontiersin.orgnih.govnih.gov This perturbation of cell cycle distribution is a significant mechanism by which this compound exerts its anticancer effects. nih.gov
Modulation of Mitochondrial Membrane Potential
Mitochondria are central to cellular metabolism and are also key regulators of apoptosis. The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health and function. A decrease in ΔΨm is an early event in the apoptotic process.
Studies have demonstrated that this compound can induce a decrease in the mitochondrial membrane potential in cancer cells. nih.gov In BEL-7402 cells, treatment with this compound led to a reduction in ΔΨm, as determined by flow cytometry. nih.gov This disruption of mitochondrial function is closely linked to the induction of apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Caffeic acid has also been shown to modify mitochondrial membrane potential in other cancer cell lines. frontiersin.orgnih.gov
Inhibition of Nucleoside Transport Processes
Nucleosides are essential building blocks for DNA and RNA synthesis, and cancer cells often have an increased demand for them to support their rapid proliferation. Nucleoside transporters are proteins that facilitate the movement of nucleosides across the cell membrane.
This compound has been identified as an inhibitor of nucleoside transport. nih.govbvsalud.org In BEL-7402 cells, this compound was shown to inhibit the transport of nucleosides with an IC50 of 1.02 µg/mL. nih.gov By blocking nucleoside transport, this compound can deprive cancer cells of the necessary components for DNA and RNA synthesis, thereby hindering their growth and proliferation. There are two main classes of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). solvobiotech.com Some of these transport systems are sodium-dependent. nih.gov
Pro-Oxidant Function in Specific Tumor Cell Lines
While often recognized for its antioxidant properties, under certain conditions, particularly within the tumor microenvironment, caffeic acid and its derivatives can exhibit pro-oxidant activity. frontiersin.orgmdpi.com This pro-oxidant function can contribute to its anticancer effects.
The pro-oxidant activity of caffeic acid involves the generation of reactive oxygen species (ROS) in cancer cells. frontiersin.orgnih.gov Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately inducing cell death. scielo.br In some cancer cell lines, the antitumor effect of caffeic acid has been linked to its ability to enhance lipid peroxidation and increase ROS levels, leading to apoptotic morphological changes. ffhdj.comfrontiersin.org This suggests that in specific tumor contexts, this compound may function as a pro-oxidant to selectively kill cancer cells. frontiersin.org
Table 2: Summary of Mechanistic Findings for this compound
| Mechanism | Cell Line | Key Findings | Reference |
| Inhibition of Cellular Proliferation | BEL-7402 | IC50 between 100-200 µg/mL | nih.gov |
| Induction of Apoptosis | BEL-7402 | Increased Caspase-3 and Bax, decreased Bcl-2 | nih.gov |
| Cell Cycle Arrest | BEL-7402 | Arrest in S phase | nih.gov |
| Mitochondrial Membrane Potential | BEL-7402 | Decreased mitochondrial membrane potential | nih.gov |
| Inhibition of Nucleoside Transport | BEL-7402 | IC50 of 1.02 µg/mL | nih.gov |
| Pro-oxidant Function | General (Caffeic Acid) | Can increase ROS in tumor cells | ffhdj.comfrontiersin.orgnih.gov |
Tumor Growth Inhibition in Rodent Models
This compound (SC), the sodium salt of caffeic acid, has demonstrated notable anticancer activity in preclinical rodent models. In vivo studies using a tumor transplantation model in mice have shown that SC can inhibit tumor growth in a dose-dependent fashion. nih.gov The mechanism underlying this inhibition involves the induction of apoptosis, or programmed cell death, within the tumor cells. nih.gov This is supported by findings that show an up-regulation of pro-apoptotic factors like activated caspase-3 and Bax, alongside a down-regulation of the anti-apoptotic protein Bcl-2 following treatment with SC. nih.gov
Further investigations in a Lewis lung carcinoma pulmonary metastasis model in mice revealed that SC could significantly inhibit the formation of lung metastases. nih.gov This antimetastatic effect is linked to the compound's ability to interfere with key processes in cancer progression, including angiogenesis (the formation of new blood vessels that supply tumors). nih.gov In a chicken chorioallantoic membrane (CAM) model, SC was shown to inhibit angiogenesis. nih.gov In vitro experiments complement these findings, showing that SC can reduce the adhesion and invasion capabilities of highly metastatic lung cancer cells and inhibit the secretion of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for cancer cell invasion. nih.gov
| Preclinical Model | Compound | Key Findings | Reported Inhibition Rate |
| Tumor transplantation model in mice | This compound | Dose-dependent inhibition of tumor growth; induction of apoptosis. | Not specified |
| Lewis lung carcinoma pulmonary metastasis model | This compound | Inhibition of pulmonary metastasis. | 55% |
| Chicken Chorioallantoic Membrane (CAM) Assay | This compound | Inhibition of angiogenesis. | 70% |
Anti-Inflammatory Mechanisms in Preclinical Models
The anti-inflammatory potential of caffeic acid and its salts has been explored through their anti-edematogenic (anti-swelling) activity in preclinical models. Studies using a carrageenan-induced paw edema model, a standard method for assessing acute inflammation, have demonstrated the compound's efficacy. mdpi.comresearchgate.net A nanohybrid formulation of caffeic acid with zinc basic salts and chitosan (B1678972) (ZBS-CA/Ch) was shown to produce significant anti-edematogenic effects. mdpi.comresearchgate.net The nanoparticle formulation allows for a slower, more sustained release of caffeate into the tissue. mdpi.comresearchgate.net This controlled release leads to a prolongation of the anti-inflammatory and anti-edematogenic activities compared to the administration of free caffeic acid. mdpi.comresearchgate.net The mechanism is associated with the compound's ability to counteract the inflammatory mediators released during the edematous response.
This compound and its parent compound, caffeic acid, exert protective effects against cellular damage by modulating oxidative stress and preserving DNA integrity. Caffeic acid is recognized for its potent antioxidant properties, which include protecting against DNA damage induced by reactive oxygen species (ROS). nih.gov In preclinical studies, low concentrations of caffeic acid were found to decrease the extent of hydrogen peroxide-induced DNA double-strand breaks. nih.gov The mechanism involves the reduction of intracellular ROS levels. nih.gov
Furthermore, in rodent models of isoproterenol-induced myocardial infarction, caffeic acid pretreatment offered significant protection to cardiac mitochondria against oxidative damage. science.gov This protection was evidenced by decreased levels of lipid peroxidation products and increased activities of crucial antioxidant enzymes like glutathione (B108866) peroxidase. science.gov Extracts of Urtica Dioica, which contain this compound, have also been shown to attenuate oxidative stress in tissues exposed to environmental pollutants. openbiotechnologyjournal.com This is achieved by functioning as a free-radical inhibitor and a source of primary antioxidants that effectively neutralize ROS. openbiotechnologyjournal.com
| Model System | Compound | Effect on Oxidative Stress/DNA Integrity | Key Mechanistic Insight |
| Human Liver L-02 Cells | Caffeic Acid | Attenuated H₂O₂-mediated DNA double-strand breaks. nih.gov | Reduced intracellular Reactive Oxygen Species (ROS). nih.gov |
| Rat Model of Myocardial Infarction | Caffeic Acid | Protected mitochondria from oxidative damage. science.gov | Decreased lipid peroxidation; increased antioxidant enzyme activity. science.gov |
| Mouse Model (Pollutant Exposure) | Urtica Dioica Extract (contains this compound) | Attenuated oxidative stress in testicular tissues. openbiotechnologyjournal.com | Acts as a free-radical inhibitor and primary antioxidant. openbiotechnologyjournal.com |
Antimicrobial Action and Mechanisms
Caffeic acid, the parent compound of this compound, and its derivatives have demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, including the common pathogens Staphylococcus aureus and Escherichia coli. rsc.org Studies assessing a series of caffeic acid alkyl esters found them to be effective antimicrobial agents against both bacteria. rsc.org The research indicated that E. coli was generally less susceptible to the compounds than S. aureus. rsc.org The antimicrobial mode of action is proposed to be through the disruption of bacterial cell membrane integrity. rsc.org These caffeic acid derivatives are believed to act as cell permeabilizers, inducing membrane alterations that lead to the leakage of intracellular components, such as potassium, ultimately causing cell death. rsc.org Other research has shown that caffeic acid can inhibit the growth of E. coli and significantly disrupt the formation of its biofilm, which is a key factor in bacterial resistance. nih.gov
| Pathogen | Compound | Observed Effect | Proposed Mechanism |
| Staphylococcus aureus (Gram-positive) | Caffeic Acid Alkyl Esters | Bactericidal activity; more susceptible than E. coli. rsc.org | Cell permeabilization, membrane rupture, potassium leakage. rsc.org |
| Escherichia coli (Gram-negative) | Caffeic Acid | Inhibition of growth and biofilm formation. nih.gov | Disruption of biofilm biomass. nih.gov |
| Escherichia coli (Gram-negative) | Caffeic Acid Alkyl Esters | Bactericidal activity. rsc.org | Disruption of cell membrane integrity. rsc.org |
Given their structural similarity, studies on caffeic acid provide insight into the potential antifungal and antiviral activities of this compound.
Antifungal Properties: Caffeic acid and its derivatives have shown promising antifungal activity, particularly against various Candida species, which are common human fungal pathogens. unesp.brresearchgate.net Research has demonstrated that caffeic acid itself possesses fungicidal activity against Candida albicans. unesp.br Furthermore, synthetic derivatives of caffeic acid have been developed that exhibit even more potent antifungal effects. unesp.brnih.gov For instance, certain caffeic acid esters have shown significantly lower minimum inhibitory concentration (MIC) values against C. albicans compared to the parent molecule, indicating enhanced efficacy. unesp.br The mechanism of action is thought to involve the disruption of fungal cell structures and functions.
Antiviral Properties: Caffeic acid has been identified as an inhibitor of several viral pathogens, including both DNA and RNA viruses. spandidos-publications.com It has shown efficacy against influenza A virus, herpes simplex virus (HSV-1), and poliovirus. spandidos-publications.com The antiviral mechanism does not appear to be a direct virucidal effect (killing the virus particle itself) but rather an interference with the viral replication cycle within host cells. spandidos-publications.com Studies on influenza A virus indicate that caffeic acid's primary target is in the early stages of infection, possibly interfering with processes required for the replication of viral genome RNA. spandidos-publications.com Additionally, research suggests that caffeic acid chelates can block the attachment of certain viruses, such as HSV, to heparan sulfate (B86663) proteoglycans on the cell surface, thereby preventing viral entry. taylorandfrancis.comnih.gov
Enzyme Modulatory Activities
Inhibition of Glycemic Enzymes (e.g., α-Amylase, α-Glucosidase)
While direct studies on this compound's inhibition of α-amylase and α-glucosidase are limited, research on related compounds like methyl caffeate provides insights into its potential role in modulating glycemic enzymes. Methyl caffeate, isolated from Solanum torvum fruits, has been identified as an inhibitor of rat intestinal sucrase and maltase, which are types of α-glucosidases. researchgate.nettandfonline.com This inhibitory action on α-glucosidase suggests a potential for retarding glucose absorption and thus managing postprandial hyperglycemia. researchgate.nettandfonline.com
The structure of the caffeoyl moiety is considered important for the inhibitory activity against α-glucosidase. tandfonline.com Studies on various caffeoyl derivatives have shown that methyl caffeate possesses a favorable structure for inhibiting both sucrase and maltase. researchgate.nettandfonline.com Pancreatic α-amylase is another key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. nih.govmdpi.com Inhibition of this enzyme can also help in controlling blood sugar levels. nih.govmdpi.com Although direct evidence for this compound is scarce, the inhibitory effects of its derivatives on α-glucosidase suggest a promising area for future research into its potential anti-diabetic applications.
Effects on Angiogenesis-Related Enzymes and Signaling Pathways (e.g., VEGF, p38 MAPK, HIF-1alpha)
This compound has demonstrated significant anti-angiogenic effects in preclinical models. karger.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. karger.com this compound has been shown to inhibit angiogenesis in the chicken chorioallantoic membrane (CAM) model. karger.comnih.gov
The anti-angiogenic activity of this compound is mediated through its influence on key signaling molecules. It has been found to induce apoptosis in endothelial cells and inhibit the expression of Vascular Endothelial Growth Factor (VEGF) in cancer cells. researchgate.netbvsalud.org VEGF is a potent stimulator of angiogenesis, and its signaling pathway is a crucial target for anti-angiogenic therapies. cusabio.com The binding of VEGF to its receptor, VEGFR-2, triggers downstream pathways like the MEK/ERK and PI3K/Akt pathways, promoting endothelial cell proliferation and survival. frontiersin.org
Furthermore, related caffeic acid derivatives have been shown to modulate the p38 mitogen-activated protein kinase (p38 MAPK) and hypoxia-inducible factor-1alpha (HIF-1α) pathways, both of which are implicated in angiogenesis. targetmol.comchemfaces.com For instance, ethyl caffeate has been associated with the inactivation of the p38 MAPK pathway. chemfaces.com HIF-1α is a transcription factor that plays a central role in cellular adaptation to hypoxia and activates the transcription of many genes involved in angiogenesis, including VEGF. abclonal.com Caffeic acid has been shown to block the action of STAT3, which in turn down-regulates HIF-1α activity. nih.gov While these findings are for related compounds, they suggest potential mechanisms through which this compound may exert its anti-angiogenic effects.
Neuroprotective and Immunomodulatory Mechanism Research
Molecular Interactions in Neuroprotection
Research on caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), provides a framework for understanding the potential neuroprotective mechanisms of this compound. These compounds exhibit a broad spectrum of neuroprotective activities in preclinical models. nih.gov One of the key mechanisms is the modulation of signaling pathways involved in neuronal survival and death. mdpi.com
Caffeic acid and its esters have been shown to protect neurons from oxidative stress-induced damage. nih.govnih.gov For instance, caffeic acid can defend against H2O2-mediated cell damage in cultured cerebellar granule neurons. nih.gov The neuroprotective effects are also attributed to the modulation of downstream signaling pathways like ERK1/2 and Akt. mdpi.com Studies on caffeate esters have demonstrated that they can induce the phosphorylation of both ERK1/2 and Akt, which are crucial for neuronal survival and differentiation. mdpi.com
Furthermore, CAPE has been shown to inhibit Ca2+-induced cytochrome c release and caspase-3 activity, key events in the apoptotic cascade. mdpi.com It also modulates the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively. mdpi.comresearchgate.netnih.gov By activating Nrf2, it promotes the expression of antioxidant enzymes, while its inhibition of NF-κB reduces the expression of pro-inflammatory cytokines. mdpi.comresearchgate.netnih.gov
Modulatory Effects on Immune Responses
This compound and its parent compound, caffeic acid, exhibit immunomodulatory and anti-inflammatory properties. wikipedia.org Caffeic acid has been shown to possess anti-inflammatory activity in various studies. wikipedia.org The immunomodulatory effects of related compounds like caffeine (B1668208) have been more extensively studied, providing some parallels. Caffeine can modulate both innate and adaptive immune responses. capes.gov.br It has been reported to suppress the production of the pro-inflammatory cytokine TNF-α and reduce T-cell proliferation and the production of various interleukins. capes.gov.br
Caffeic acid phenethyl ester (CAPE) also demonstrates significant immunomodulatory and anti-inflammatory effects. frontiersin.org These activities are partly mediated by the inhibition of NF-κB activation, a key transcription factor that governs the expression of many pro-inflammatory genes. mdpi.comnih.gov Ethyl caffeate has been shown to inhibit NF-κB activation by preventing its binding to DNA. chemfaces.com While direct studies on this compound are needed, the known activities of its parent compound and related esters suggest it likely modulates immune responses through similar mechanisms, primarily by attenuating pro-inflammatory signaling pathways.
Signaling Pathway Modulations
This compound and its derivatives exert their biological effects by modulating a variety of intracellular signaling pathways. A central target is the NF-κB pathway, which is crucial in inflammation and cancer. chemfaces.commdpi.comnih.gov By inhibiting NF-κB, these compounds can downregulate the expression of inflammatory cytokines and other pro-cancerous molecules.
The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, are also significantly affected. chemfaces.commdpi.comaacrjournals.org For instance, ethyl caffeate has been shown to inactivate Akt, ERK, and p38 MAPK signaling pathways. chemfaces.com In contrast, other caffeate esters have been found to activate the ERK1/2 and Akt pathways, leading to neurotrophic effects. mdpi.com This highlights the context-dependent modulation of these pathways by different caffeic acid derivatives.
The PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation, is also a target. mdpi.comaacrjournals.orgresearchgate.net Some caffeic acid derivatives have been shown to suppress this pathway in cancer cells, while others activate it in neuronal cells to promote survival. mdpi.comresearchgate.net Furthermore, caffeic acid can stimulate the AMPK signaling pathway, which is involved in cellular metabolism and can reduce cancer cell survival. researchgate.net The modulation of the VEGF signaling pathway is key to the anti-angiogenic effects of this compound. researchgate.netbvsalud.orgfrontiersin.org
Table of Research Findings on this compound and Related Compounds
| Compound | Biological Activity | Model System | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Anti-angiogenesis | Chicken Chorioallantoic Membrane (CAM) | Inhibited new blood vessel formation. | karger.com, nih.gov |
| This compound | Anti-angiogenesis | Cancer cells | Induced endothelial cell apoptosis; Inhibited VEGF expression. | researchgate.net, bvsalud.org |
| Methyl Caffeate | α-Glucosidase Inhibition | Rat intestinal enzymes | Inhibited sucrase and maltase activity. | researchgate.net, tandfonline.com |
| Caffeic Acid | Neuroprotection | Cultured cerebellar granule neurons | Protected against H2O2-mediated cell damage. | nih.gov |
| Caffeic Acid Esters | Neuroprotection | PC12 cells | Induced phosphorylation of ERK1/2 and Akt. | mdpi.com |
| Caffeic Acid Phenethyl Ester (CAPE) | Neuroprotection | In vitro models | Inhibited Ca2+-induced cytochrome c release and caspase-3. | mdpi.com |
| Caffeic Acid Phenethyl Ester (CAPE) | Immunomodulation | In vitro models | Inhibited NF-κB activation. | mdpi.com, nih.gov |
| Ethyl Caffeate | Anti-inflammatory | Macrophages | Inhibited NF-κB activation by impairing DNA binding. | chemfaces.com |
| Caffeic Acid | Anti-cancer | Cancer cells | Stimulated AMPK signaling pathway. | researchgate.net |
Transcription and Growth Factor Repression/Inhibition
In preclinical studies, this compound has demonstrated the ability to modulate transcription factors and inhibit pathways associated with cell growth and proliferation.
One of the key mechanisms identified is the inhibition of nuclear factor kappa B (NF-κB) activation. mdpi.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. mdpi.commdpi.com Some derivatives of caffeic acid, like caffeic acid phenethyl ester (CAPE), have been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus, a crucial step in its activation. mdpi.com This inhibitory action on NF-κB can subsequently suppress the expression of its downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. researchgate.net
Furthermore, research on caffeic acid and its derivatives has indicated an inhibitory effect on growth factor signaling pathways. For instance, caffeine and caffeic acid have been found to reduce the levels of the insulin-like growth factor-I receptor (IGF-IR) in breast cancer cells. nih.gov The IGF-IR pathway is instrumental in cell growth and survival. By downregulating this receptor, caffeic acid derivatives can impede the signaling cascade that promotes cell proliferation. nih.gov
In the context of cancer metastasis, this compound has been shown to inhibit the secretion of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, in lung cancer cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, a critical step in tumor invasion and metastasis. By inhibiting their secretion, this compound may contribute to the reduction of metastatic potential. nih.gov
Table 1: Effects of this compound and its Derivatives on Transcription and Growth Factor Signaling in Preclinical Models
| Compound | Model System | Target | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | Human high metastatic giant cell carcinoma of the lung (PG) cells | MMP-2, MMP-9 | Inhibition of secretion | nih.gov |
| Caffeic Acid Phenethyl Ester (CAPE) | Human chondrocytes | NF-κB (p65 subunit) | Prevention of nuclear translocation | mdpi.com |
| Ethyl Caffeate | RAW 264.7 macrophages | NF-κB | Impaired binding to its cis-acting element | researchgate.net |
| Caffeic Acid | Human breast cancer cells (MCF-7 and MDA-MB-231) | Insulin-like Growth Factor-I Receptor (IGF-IR) | Reduction in receptor levels | nih.gov |
Activation of Pancreatic β-Cell Signaling (e.g., PDX-1, PPAR-γ, IRS-2, PI3K, Akt)
Preclinical investigations have highlighted the potential of caffeic acid derivatives to positively modulate signaling pathways crucial for pancreatic β-cell function and insulin (B600854) secretion. These studies, primarily utilizing cell line models, suggest a multifaceted mechanism of action.
A key player in β-cell function is the pancreatic and duodenal homeobox-1 (PDX-1) , a transcription factor essential for β-cell development, survival, and insulin synthesis. mdpi.com Studies on methyl caffeate have demonstrated its ability to increase the protein expression of PDX-1 in INS-1 rat pancreatic β-cells. mdpi.comresearchgate.netnih.gov This upregulation of PDX-1 is a significant finding, as it is directly linked to enhanced β-cell functionality. mdpi.com
The activation of PDX-1 appears to be mediated through the upstream signaling cascade involving Insulin Receptor Substrate-2 (IRS-2) , Phosphoinositide 3-kinase (PI3K) , and Akt (also known as Protein Kinase B) . mdpi.comnih.gov Methyl caffeate treatment has been shown to significantly increase the expression of IRS-2, PI3K, and Akt in INS-1 cells. mdpi.comresearchgate.netnih.gov The IRS-2/PI3K/Akt pathway is known to regulate the nuclear translocation of PDX-1, thereby controlling its transcriptional activity. mdpi.com IRS-2 is a critical adaptor protein in insulin and insulin-like growth factor signaling, and its proper function is vital for β-cell growth and survival. patsnap.comabcam.comwikipedia.org The activation of PI3K and the subsequent phosphorylation of Akt are central to mediating the metabolic effects of insulin and promoting cell survival. nih.govnih.gov
Furthermore, Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) has been identified as another target of caffeic acid derivatives in pancreatic β-cells. Methyl caffeate treatment has been associated with a clear increase in the expression of PPAR-γ in INS-1 cells. mdpi.com PPAR-γ is a nuclear receptor that, when activated, can upregulate genes involved in β-cell function and insulin secretion. mdpi.com The activation of PPAR-γ is known to have a direct positive effect on pancreatic β-cell survival and function. mdpi.com
Table 2: Modulation of Pancreatic β-Cell Signaling Pathways by Methyl Caffeate in INS-1 Cells
| Target Protein | Effect of Methyl Caffeate Treatment | Implicated Function | Reference |
|---|---|---|---|
| PDX-1 | Increased expression | β-cell functionality and insulin synthesis | mdpi.comnih.gov |
| PPAR-γ | Increased expression | Upregulation of genes for β-cell function | mdpi.com |
| IRS-2 | Increased expression | Regulation of β-cell growth and development | mdpi.comnih.gov |
| PI3K | Increased expression/activation | Regulation of insulin secretion and β-cell mass | mdpi.comnih.gov |
| Akt | Increased expression/activation | Regulation of insulin secretion and β-cell regeneration | mdpi.comnih.gov |
Modulation of Ion Channels (e.g., TREK-1 Channel)
Research into the biological activities of caffeic acid derivatives has extended to their interaction with ion channels, specifically the TWIK-related potassium (K+) channel (TREK-1). TREK-1 is a member of the two-pore domain potassium (K2P) channel family and plays a crucial role in regulating cellular excitability by maintaining the membrane potential. nih.gov
Studies have reported that derivatives of caffeic acid can act as activators of the TREK-1 channel. nih.gov This activation is significant as TREK-1 is involved in various physiological and pathological processes, including pain, neuroprotection, and depression. nih.gov The modulation of TREK-1 by small molecules is a promising area of therapeutic research.
For instance, substituted caffeate esters have been synthesized and studied for their ability to modulate the TREK-1 channel, with some demonstrating antinociceptive (pain-relieving) effects in vivo. nih.govacs.org This suggests a direct link between the activation of TREK-1 channels by these compounds and a physiological response. While the precise binding site and mechanism of action for all caffeate derivatives on the TREK-1 channel are still under investigation, these findings highlight a novel aspect of their biological activity.
The ability of these compounds to modulate ion channels like TREK-1 adds another layer to the understanding of their potential pharmacological effects, moving beyond their well-documented antioxidant and anti-inflammatory properties.
Table 3: Interaction of Caffeic Acid Derivatives with the TREK-1 Ion Channel
| Compound Class | Channel | Observed Effect | Potential Implication | Reference |
|---|---|---|---|---|
| Caffeic acid derivatives | TREK-1 | Activation | Analgesia | nih.gov |
| Substituted caffeate esters | TREK-1 | Modulation | Antinociceptive effects | nih.govacs.org |
Structure Activity Relationship Sar Studies of Sodium Caffeate and Its Derivatives
Influence of Hydroxyl Ring Substituents on Biological Potency
The number and position of hydroxyl (-OH) groups on the phenyl ring of caffeate derivatives are critical determinants of their biological potency. nih.gov The two phenolic hydroxyl groups in caffeic acid are effective hydrogen atom donors, enabling them to neutralize free radicals and contributing to their antioxidant activity. nih.gov The presence of these hydroxyl groups is also crucial for the anti-inflammatory and anticancer properties of these compounds. nih.govuc.pt
Studies have shown that the antioxidant potential is significantly affected by the substituents on the phenyl ring. mdpi.com For instance, a methoxy (B1213986) group at the 3-position can increase antioxidant potency due to its electron-donating properties. mdpi.com The catechol moiety (two adjacent hydroxyl groups) is particularly important for activities such as inhibiting the replication of the Hepatitis C virus (HCV). plos.org Research indicates that the 4-hydroxy group is more critical for this anti-HCV activity than the 3-hydroxy group. plos.org
Furthermore, the substitution of one of the hydroxyl groups can sometimes enhance biological activity. nih.gov The introduction of electron-withdrawing groups on the benzene (B151609) ring has been shown to increase the biological activity of some derivatives. nih.gov
Importance of Geometric Conformation (e.g., E-orientation) for Specific Activities
The spatial arrangement of atoms, or geometric conformation, plays a pivotal role in the biological activity of caffeate derivatives. Theoretical calculations have revealed that caffeate esters generally adopt a planar geometry. uc.pt This planarity is likely due to the stabilizing effect of p-electron delocalization between the benzene ring and the ethylenic side chain. uc.pt
A crucial conformational feature for the cytotoxic activity of many caffeates is the E-orientation of the aromatic ring and the carbonyl group relative to the double bond in the carbon chain. uc.pt This specific arrangement appears to be essential for their ability to inhibit the growth of cancer cells. uc.pt The alkyl chain of the ester moiety typically adopts a zig-zag conformation, which represents the most energetically favorable structure. uc.pt
Role of Hydrophobicity in Modulating Biological Effects (e.g., Antimicrobial Activity)
Hydrophobicity, or the tendency of a molecule to repel water, is a key factor influencing the biological effects of caffeate derivatives, particularly their ability to cross cell membranes and exert antimicrobial activity. The lipophilicity of these compounds, which is related to their hydrophobicity, directly impacts their rate of incorporation into cells. uc.pt
Caffeic acid phenethyl ester (CAPE), a well-studied derivative, demonstrates the importance of hydrophobicity. nih.gov Compared to the less hydrophobic caffeic and chlorogenic acids, CAPE is a more effective inhibitor of superoxide (B77818) anion production by activated leukocytes and the release of inflammatory cytokines. nih.gov This enhanced activity is attributed to its higher hydrophobicity, which facilitates its interaction with cellular components like the NADPH oxidase enzyme complex. nih.gov
In the context of antimicrobial activity, increasing the length of the n-alkyl side chain in caffeate esters generally increases hydrophobicity. plos.org However, there appears to be an optimal level of hydrophobicity for certain activities. For instance, in the inhibition of HCV replication, caffeic acid n-octyl ester was found to be the most potent among a series of n-alkyl esters, suggesting that excessive hydrophobicity can decrease activity. plos.org Quantitative structure-activity relationship (QSAR) analyses have also confirmed that the hydrophobicity of caffeic acid derivatives is a significant factor in their various biological activities. researchgate.net
Comparative Analysis of Caffeate Esters versus Caffeic Acid Forms on Activity
The biological activity of caffeate derivatives can be significantly modulated by modifying the carboxylic acid group, often through esterification or amidation. These modifications alter the compound's physicochemical properties, such as stability and lipophilicity, leading to differences in activity compared to the parent caffeic acid.
Caffeic acid esters are generally more lipophilic than caffeic acid, which can enhance their cellular uptake and biological effects. uc.ptnih.gov For example, caffeic acid phenethyl ester (CAPE) is more effective than caffeic acid in reducing the viability and migration of osteosarcoma cells. nih.gov Similarly, phosphor derivatives of caffeic acid (CAPs) with varying carbon chain lengths have shown significantly stronger cytotoxic and antimicrobial activity compared to caffeic acid. nih.govmdpi.com
The stability of the derivative is also a crucial factor. Caffeic acid phenethyl amide (CAPA), a synthetic amide derivative, is more resistant to hydrolysis by plasma esterases than CAPE, leading to increased stability. frontiersin.orgnih.gov This enhanced stability can translate to prolonged biological effects. In some instances, the ester or amide form may exhibit different or more potent activities. For example, while both caffeic acid and CAPE have anti-inflammatory properties, CAPE also inhibits COX enzymes, an effect not seen with caffeic acid. frontiersin.org
However, it is important to note that some caffeate esters can be hydrolyzed back to caffeic acid in vivo. acs.org This suggests that the observed biological activities of some esters may be, at least in part, due to their conversion to the parent caffeic acid. acs.org
Table 1: Comparison of Biological Activities of Caffeic Acid and its Derivatives
SAR in Modulating Specific Protein Targets (e.g., TREK-1 Channel)
Structure-activity relationship studies have been crucial in developing caffeate derivatives that can selectively modulate the activity of specific protein targets, such as the TWIK-related potassium (K+) channel (TREK-1). anr.fracs.org The TREK-1 channel is an attractive therapeutic target for developing new analgesic drugs. acs.orgresearchgate.net
Research has shown that certain caffeic acid derivatives can activate the TREK-1 channel, leading to analgesic effects. researchgate.net The development of these activators involved studying the relationship between the chemical structures of various substituted caffeate esters and their ability to modulate the TREK-1 channel. anr.fracs.orgresearchgate.net This has led to the identification of the pharmacophore, the essential parts of the molecules responsible for their pharmacological activity. anr.fr
These SAR studies have enabled the optimization of the properties of these molecules to enhance their potential as drug candidates. anr.fr For example, a series of substituted acrylic acids based on previous work with caffeate esters were synthesized and evaluated for their ability to modulate the TREK-1 channel, leading to the identification of novel molecules with potent antinociceptive activity. researchgate.net
Rational Design of Caffeate Analogs Based on SAR Principles
The insights gained from SAR studies have paved the way for the rational design of novel caffeate analogs with improved biological activities and therapeutic profiles. By understanding which structural features are essential for a particular effect, researchers can systematically modify the caffeic acid scaffold to create new compounds with enhanced potency, selectivity, and stability.
For instance, based on the understanding that substituting one of the hydroxyl groups can enhance activity, new derivatives with various electron-withdrawing groups on the benzene ring have been designed. nih.gov Similarly, knowledge of the optimal hydrophobicity for a specific activity allows for the targeted synthesis of esters or amides with alkyl chains of a specific length. plos.org
The rational design process often involves combining the caffeic acid moiety with other molecules to create hybrid compounds with dual or enhanced activities. mdpi.com This approach has been used to develop new molecular entities with promising antibacterial and antioxidant effects. mdpi.com The ultimate goal of this rational design is to develop new therapeutic agents for a wide range of conditions, leveraging the versatile biological platform provided by the caffeic acid structure. nih.gov
Table 2: List of Compound Names
Pharmacokinetic and Bioavailability Research in Non Human Animal Models
Absorption and Distribution Studies in Animal Models
Research in animal models, particularly rats, has provided significant insights into the absorption and distribution of the caffeate molecule. Following oral administration, caffeic acid is absorbed from the gastrointestinal tract. frontiersin.org A small portion is absorbed from the stomach, while the majority is absorbed through the intestinal mucosa after being liberated from its ester forms by microbial esterases in the colon. biointerfaceresearch.comffhdj.com The transport across intestinal cells is an active process mediated by monocarboxylic acid transporters. biointerfaceresearch.comffhdj.com Studies in rats have observed that the maximum plasma concentration of caffeic acid is reached approximately one hour after ingestion. biointerfaceresearch.comresearchgate.net
Once absorbed, the compound is distributed throughout the body. In vivo pharmacokinetic assessments in various preclinical species, including mice, rats, dogs, and monkeys, show that caffeate-related compounds are distributed systemically. frontiersin.org For instance, studies on caffeic acid phenethyl ester (CAPE), a derivative that is hydrolyzed to caffeic acid in the body, showed a volume of distribution between 1555 to 5209 mL/kg in Sprague-Dawley rats. frontiersin.org Tissue distribution studies in rats with related compounds demonstrate extensive distribution into various tissues, although penetration into the brain may be limited. frontiersin.org The parent compound and its metabolites are primarily found in tissues with high blood flow. srce.hr
Metabolic Fate and Excretion Profiles in Preclinical Species
The metabolic fate of caffeate in preclinical species involves several biotransformation pathways. After absorption, caffeic acid undergoes extensive phase II metabolism, primarily through methylation, sulfation, and glucuronidation, which occurs in intestinal cells and the liver. biointerfaceresearch.comresearchgate.net The gut microbiota also plays a role in its metabolism. frontiersin.org In rat plasma, metabolites such as glucuronide conjugates are common. frontiersin.org Studies on CAPE in rats revealed that it is susceptible to hydrolysis by plasma esterases, yielding caffeic acid as a major product, which is then further metabolized. frontiersin.org
The excretion of caffeate and its metabolites occurs through multiple routes. The primary route of elimination is via urine. biointerfaceresearch.comresearchgate.net In studies with rats administered caffeic acid, the main excretion products found in urine are its various conjugates. biointerfaceresearch.comresearchgate.net Research on other water-soluble phenolic compounds in rats, such as sodium danshensu, has shown that within 96 hours post-intravenous administration, a significant percentage (46.99%) is excreted in the urine as the unchanged parent drug, with smaller amounts found in feces (1.16%) and bile (0.83%). nih.gov Similarly, studies with other complex molecules in rats have identified that metabolites are excreted through both biliary-fecal and renal routes. srce.hr
Characterization of Active Metabolites and Their Contribution to Biological Effects
Caffeic acid itself is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. frontiersin.orgbiointerfaceresearch.commdpi.com When derivatives like CAPE are administered, their hydrolysis to caffeic acid releases this active moiety, which then contributes to the observed effects. frontiersin.org For example, the vasorelaxant activity of caffeic acid and its derivatives has been linked to mechanisms such as increased endothelial nitric oxide secretion. frontiersin.org The antioxidant properties of caffeate and its metabolites are central to their mechanism of action, helping to modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway. mdpi.commdpi.com
Development and Evaluation of Novel Delivery Systems for Enhanced Bioavailability
Despite its biological activities, the therapeutic application of caffeic acid can be limited by low water solubility and poor bioavailability. mdpi.comresearchgate.net To overcome these limitations, research has focused on developing novel delivery systems, such as nanocarriers, to improve its pharmacokinetic profile. researchgate.net
Nanohybrids have emerged as a promising strategy to achieve controlled release of caffeate. One such system involves intercalating caffeic acid into zinc basic salts (ZBS) and coating the complex with chitosan (B1678972), forming a ZBS-CA/Ch nanohybrid. mdpi.comresearchgate.net In vivo studies with these nanoparticles demonstrated a slow release of caffeate anions into tissues, which prolonged the compound's anti-inflammatory and antioxidant activities. mdpi.comresearchgate.net
Another approach involves the use of layered zinc hydroxide (B78521) hosts. mdpi.com Studies comparing two types of hybrid compounds, ZHN-CA and ZHA-CA, found that the release profiles differed based on the interaction between the caffeate anions and the host layers. mdpi.com The ZHN-CA hybrid showed a faster release, reaching about 80% release in 300 minutes, whereas the ZHA-CA hybrid released only about 66% in the same timeframe due to stronger interactions. mdpi.com These results indicate that such hybrid compounds have significant potential for use in controlled-release formulations. mdpi.com
The release of caffeate from nanohybrid systems is often pH-dependent, a desirable characteristic for targeted drug delivery. mdpi.comresearchgate.net For instance, the release of caffeate anions from both ZBS-CA and the chitosan-coated ZBS-CA/Ch nanohybrids is significantly influenced by the pH of the surrounding medium. mdpi.com
In one study, the release was monitored at pH 4.8 (mimicking an acidic environment like that of endosomes or inflamed tissue) and pH 7.4 (simulating physiological pH). mdpi.com After 10 hours, the release of caffeate from the uncoated ZBS-CA nanohybrid was 77% at pH 4.8, but only 41% at pH 7.4. mdpi.com The chitosan-coated system, ZBS-CA/Ch, showed an even more pronounced controlled-release effect; after 10 hours, it released 46% of its caffeate load at pH 4.8 and only 23% at pH 7.4. mdpi.com This pH-sensitive release is explained by a pseudo-second-order kinetics model, confirming a controlled and environment-responsive delivery mechanism. mdpi.comresearchgate.net This property is crucial as it can allow for a greater release of the active compound at specific target sites, such as tumors or areas of inflammation, which often have a more acidic microenvironment.
Interactive Data Table: pH-Dependent Release of Caffeate from Nanohybrids
| Nanohybrid System | pH | Release after 10 hours (%) | Source |
| ZBS-CA | 7.4 | 41 | mdpi.com |
| ZBS-CA | 4.8 | 77 | mdpi.com |
| ZBS-CA/Ch | 7.4 | 23 | mdpi.com |
| ZBS-CA/Ch | 4.8 | 46 | mdpi.com |
Biotechnological and Materials Science Applications of Sodium Caffeate Research
Utilization in Biocatalysis and Fermentation Processes
In the realm of industrial biotechnology, which utilizes biological systems like microorganisms or enzymes to produce valuable substances, sodium caffeate has demonstrated potential as a modulator of microbial metabolism.
This compound functions as a specialized co-substrate and electron acceptor in the anaerobic respiration of certain bacteria. wikipedia.org Notably, the acetogenic bacterium Acetobacterium woodii can utilize caffeate as a terminal electron acceptor in a process termed "caffeate respiration". wikipedia.orgpnas.org In this metabolic pathway, A. woodii couples the reduction of caffeate, using electrons from donors like molecular hydrogen, to the synthesis of ATP. wikipedia.orgresearchgate.netresearchgate.net This process is a chemiosmotic mechanism that relies on sodium ions as the coupling ions. pnas.orgresearchgate.netresearchgate.net
The key steps involve the activation of caffeate to its reactive intermediate, caffeyl-CoA, which is then reduced. researchgate.netresearchgate.net The electron transport chain includes a membrane-bound, ferredoxin:NAD+ oxidoreductase (Fno) activity, which is coupled to the translocation of sodium ions across the cell membrane, generating a sodium motive force that drives ATP synthesis. pnas.org Studies have shown that cell suspensions of A. woodii can reduce caffeate at rates of 5.1–7.7 nmol·min⁻¹·mg⁻¹ of protein. Research has also documented the hydrogenation of this compound by the bacterium Spormusa termitida JSN-2 in biphasic biocatalysis systems. core.ac.uk This function as an external electron acceptor highlights its role in modulating and enhancing the metabolic efficiency of specific microbial fermentation processes.
The unique metabolic role of this compound has prompted research into its potential applications in biofuel production and bioremediation. The process of hydrogen-dependent caffeate reduction in acetogenic bacteria like A. woodii is of particular interest. wikipedia.org This bacterium can convert CO2 and CO into acetyl-CoA, a precursor for other chemicals including the biofuel ethanol (B145695). wikipedia.org The co-utilization of caffeate as an electron acceptor can enhance the ATP levels in the cell, potentially improving the efficiency of biofuel synthesis. researchgate.net However, the practical application faces challenges, as caffeate can be toxic to microorganisms at concentrations above approximately 5 mM, which may limit its economic viability in large-scale production. researchgate.net
In bioremediation, which uses microorganisms to clean up contaminated environments, the ability of certain bacteria to use compounds like caffeate in their respiratory processes could be harnessed. For instance, microbial processes involving electron acceptors are fundamental to the degradation of pollutants in industrial effluents. While direct, large-scale applications of this compound in bioremediation are still under investigation, its role in microbial electron transport chains suggests a potential utility in strategies for treating specific types of industrial waste.
Development of Functional Materials and Coatings
This compound is being explored as a building block for novel functional materials, particularly in the development of antimicrobial surfaces and for enhancing the properties of composite materials.
A significant area of research is the creation of polyelectrolyte complexed nanoparticles through an ion exchange reaction between this compound and poly(hexamethylene guanidine (B92328) hydrochloride) (PHMG). acs.orgacs.org These nanoparticles, referred to as CA-PHMG, are typically 700-800 nm in size and exhibit excellent antimicrobial properties due to the combined action of their components. acs.org The resulting nanoparticles are insoluble in water, which is advantageous for creating durable antimicrobial surfaces with reduced leaching of the active agent. acs.org
These CA-PHMG nanoparticles have shown high efficacy against both Gram-negative and Gram-positive bacteria. acs.orgacs.org When incorporated into acrylic resin coatings, they confer exceptional antimicrobial and anti-adhesive properties to the surface. acs.org Research has demonstrated that these coatings, particularly at a 4% weight concentration of the CA-PHMG nanoparticles, are highly effective. acs.org
| Bacterium | Type | Concentration for 100% Kill Rate | Time |
|---|---|---|---|
| Escherichia coli (E. coli) | Gram-negative | 0.095 µg/mL | 1 hour |
| Staphylococcus aureus (S. aureus) | Gram-positive | 0.375 µg/mL | 1 hour |
This compound is used in the synthesis of hybrid materials through its intercalation into Layered Double Hydroxides (LDHs). mdpi.comnih.gov LDHs, also known as anionic clays, are composed of positively charged brucite-like layers with exchangeable anions located in the interlayer region. mdpi.comnih.gov Caffeate anions can be inserted into this interlayer space via an ion-exchange process, replacing the original anions. mdpi.comnih.gov
This intercalation has been successfully demonstrated with Zinc-Aluminum LDH (ZnAl-LDH) and Magnesium-Aluminum LDH (Mg-Al-LDH). mdpi.comnih.gov The primary goals of this material modification are to enhance the stability and bioavailability of the caffeic acid molecule and to control its release. mdpi.com Characterization using X-ray powder diffraction (XRPD) confirms the successful intercalation by showing an increase in the interlayer distance of the LDH structure. mdpi.comnih.gov For example, the intercalation of caffeate into a ZnAl-LDH that initially contained acetate (B1210297) anions increased the interlayer distance from 12.6 Å to 16.3 Å. mdpi.com These hybrid materials show promise for applications in cosmetics and as anti-corrosion additives in coatings, where the LDH structure protects the caffeate and allows for its controlled release. mdpi.comelectrochemsci.org
| Sample | Interlayer Anion | Interlayer Distance (d-spacing) |
|---|---|---|
| Pristine ZnAl-LDH (ZnAl-ACE) | Acetate | 12.6 Å |
| Intercalated ZnAl-LDH (ZnAl-CAF) | Caffeate | 16.3 Å |
Future Research Directions and Translational Perspectives for Sodium Caffeate
Identification of Novel Molecular Targets for Sodium Caffeate
Future research into this compound is poised to uncover a more detailed landscape of its molecular interactions, moving beyond its currently understood mechanisms. While studies have identified its role in cancer cell apoptosis and metastasis inhibition, a deeper understanding of its primary and secondary molecular targets is crucial for its development as a therapeutic agent.
Initial research has shown that this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, increasing intracellular calcium levels, and decreasing mitochondrial membrane potential. nih.gov It has also been found to inhibit nucleoside transport in tumor cells. nih.gov Furthermore, its anti-metastatic effects are linked to the inhibition of matrix metalloproteinases MMP-2 and MMP-9. nih.gov
The next phase of research should employ advanced proteomic and genomic screening techniques to build a comprehensive profile of the proteins and pathways directly modulated by this compound. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could identify direct binding partners of the compound within the cellular environment. nih.gov This would allow for the elucidation of previously unknown targets and could reveal novel therapeutic applications. For instance, investigating its impact on various transcription factors, such as NF-κB and STAT3, which are pivotal in inflammation and cancer, could provide new insights. nih.gov
A summary of currently identified and potential future molecular targets for this compound is presented below:
| Target Category | Currently Identified Targets | Potential Future Targets for Investigation |
| Apoptosis Regulation | Bcl-2, Bax, Caspase-3 nih.gov | Other caspases (e.g., Caspase-8, -9), IAP family proteins |
| Metastasis & Angiogenesis | MMP-2, MMP-9 nih.gov | VEGF, FGF, Integrins |
| Cellular Transport | Nucleoside transporters nih.gov | Other membrane transporters (e.g., glucose transporters) |
| Signaling Pathways | - | NF-κB, STAT3, PI3K/Akt, MAPK pathways |
| Inflammation | - | Cyclooxygenases (COX-1, COX-2), Lipoxygenases mdpi.com |
Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings
The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Future preclinical studies should systematically explore these synergistic interactions to develop more effective combination therapies, particularly in the context of cancer treatment. The principle of synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.govnih.gov
Research on caffeic acid, the parent compound of this compound, has already demonstrated synergistic effects with conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin, where it can help to overcome drug resistance. mdpi.com It is plausible that this compound could exhibit similar or even enhanced synergistic properties due to its altered solubility and bioavailability.
Future preclinical investigations should focus on combining this compound with a range of bioactive compounds, including:
Conventional Chemotherapeutics: Expanding on the research with its parent compound, studies could assess this compound's ability to sensitize cancer cells to drugs like paclitaxel, 5-fluorouracil, and gemcitabine. mdpi.com
Other Natural Compounds: Exploring combinations with other plant-derived compounds with known anti-cancer properties, such as quercetin, curcumin, or resveratrol, could lead to potent, multi-targeted therapeutic strategies. mdpi.com
Targeted Therapies: Investigating the synergistic potential of this compound with targeted agents like tyrosine kinase inhibitors or PARP inhibitors could open new avenues for personalized medicine.
These preclinical studies should utilize a variety of cancer cell lines and animal models to evaluate the efficacy and mechanisms of these combination therapies.
Advanced Modeling and Simulation for Predicting this compound Interactions
Computational approaches, including advanced modeling and simulation, are set to play a pivotal role in accelerating research into this compound. relogicresearch.com These in silico methods can provide predictive insights into the compound's interactions with biological targets, helping to guide and refine experimental studies. nih.gov
Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of various proteins. researchgate.net This can help to prioritize potential molecular targets for further experimental validation. For instance, docking studies could explore the interaction of this compound with the active sites of enzymes implicated in cancer and inflammation, such as cyclooxygenases or protein kinases.
Molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound interacts with its targets over time. nih.gov This can reveal important information about the stability of the compound-target complex and any conformational changes that may occur upon binding. Furthermore, Density Functional Theory (DFT) can be used to investigate the electronic properties of this compound, which can provide insights into its reactivity and potential for forming chemical bonds with its targets. researchgate.netmdpi.com
The application of these computational tools will not only enhance our understanding of this compound's mechanism of action but also aid in the rational design of more potent and selective caffeate derivatives.
Development of High-Throughput Screening Assays for Caffeate Derivatives
To explore the full therapeutic potential of the caffeate scaffold, the development of high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds for their biological activity, making it a powerful tool for drug discovery. tdcommons.aistanford.edu
Future research should focus on designing and validating robust HTS assays to screen for novel caffeate derivatives with enhanced therapeutic properties. These assays could be either biochemical or cell-based. enamine.net
Biochemical Assays: These assays would measure the direct effect of caffeate derivatives on the activity of purified proteins. For example, an HTS assay could be developed to screen for derivatives that are potent inhibitors of a specific enzyme, such as MMP-9 or a protein kinase.
Cell-Based Assays: These assays would assess the effects of caffeate derivatives on whole cells. For instance, a high-content screening (HCS) assay could be developed to screen for derivatives that induce apoptosis or inhibit cell migration in cancer cell lines. nuvisan.com HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on cellular phenotypes.
The development of such HTS platforms will enable the systematic exploration of the chemical space around the caffeate core, facilitating the identification of new lead compounds with improved efficacy and drug-like properties.
Methodological Innovations in this compound Research
Advancements in synthetic and analytical methodologies will be crucial for propelling this compound research forward. Innovations in these areas can lead to more efficient production of the compound and its derivatives, as well as more sensitive and accurate methods for its detection and characterization.
In the realm of chemical synthesis, novel and more sustainable methods for the preparation of this compound and its analogs are being explored. This includes the use of enzymatic synthesis and green chemistry approaches to reduce the environmental impact of the synthetic process. mdpi.comnih.gov Crystal engineering is another innovative approach being used to construct novel caffeic acid derivatives with potential pharmaceutical applications. rsc.org
Regarding analytical techniques, the development of more sophisticated methods for the quantification of this compound in biological matrices is a key area of future research. This includes the use of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), to achieve higher sensitivity and selectivity. mdpi.com
Bridging Preclinical Discoveries to Advanced Research Applications
The translation of promising preclinical findings on this compound into advanced research applications and ultimately clinical use is the long-term goal. This will require a concerted effort to bridge the gap between basic research and clinical development.
A critical step in this process will be the comprehensive preclinical characterization of this compound's pharmacokinetic and pharmacodynamic properties. This includes studies on its absorption, distribution, metabolism, and excretion (ADME) profile. Formulations, such as nano-liposomal delivery systems, are being investigated to improve the bioavailability of related compounds like caffeic acid phenethyl ester (CAPE), and similar strategies could be applied to this compound. mdpi.com
Furthermore, the identification of predictive biomarkers will be essential for identifying patient populations most likely to respond to treatment with this compound. This could involve genomic, proteomic, or metabolomic approaches to identify molecular signatures associated with sensitivity to the compound. mdanderson.org
Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans. These trials should be based on a strong preclinical rationale and should incorporate biomarker strategies to enrich for responsive patient populations. The journey from preclinical discovery to clinical application is a long and challenging one, but the promising biological activities of this compound make it a compound worthy of further investigation.
Q & A
Basic Research Questions
Q. How to design experiments to evaluate Sodium Caffeate’s physicochemical and pharmacological properties?
- Methodological Answer : Begin with a hypothesis-driven approach, defining measurable outcomes (e.g., antioxidant activity, solubility). Use factorial experimental designs (e.g., 4-level, 3-factor designs) to optimize variables like pH, temperature, and solvent systems . Include controls for confounding factors (e.g., caffeine interference in plant extracts) and validate methods via reproducibility tests (e.g., triplicate runs with statistical variance <5%) .
Q. What analytical techniques are effective for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for separation and quantification. For enhanced sensitivity, employ micellar-enhanced spectrofluorimetry or chemometric models (e.g., classical least squares variants like OSC-CLS) to resolve spectral overlaps from impurities . Validate methods using ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and recovery (95–105%) .
Q. How to conduct a systematic literature review on this compound’s bioactivity?
- Methodological Answer : Use academic databases (PubMed, Web of Science) with Boolean queries (e.g., "this compound AND (antioxidant OR anti-inflammatory)") to minimize bias. Avoid over-reliance on Google Scholar due to incomplete coverage and irreproducible search results . Apply Cochrane criteria for study inclusion, excluding non-peer-reviewed sources and prioritizing RCTs or in vitro studies with explicit methodologies .
Q. What data collection strategies ensure robustness in this compound research?
- Methodological Answer : Combine primary experimental data (e.g., UV-Vis absorbance, mass spectrometry) with secondary data from reputable repositories (e.g., PubChem, ChEMBL). For qualitative studies, use structured interviews or ethnography to contextualize traditional uses of caffeate derivatives . Document metadata rigorously, including instrument calibration logs and sample preparation protocols .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacological effects?
- Methodological Answer : Perform heterogeneity analysis using metrics like I² (proportion of variance due to heterogeneity) and H (standardized χ² statistic) to quantify variability across studies. If I² >50%, conduct subgroup analyses (e.g., by dosage or cell line) or random-effects meta-regression to identify confounding variables . Replicate conflicting results under standardized conditions, adjusting for batch-to-batch variability in this compound purity .
Q. What advanced separation techniques improve this compound isolation from natural sources?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols using functionalized resins (e.g., C18 or ion-exchange cartridges) to selectively bind this compound. For complex matrices, employ on-column decaffeination with dynamic adjustments to mobile phase polarity, achieving >90% recovery rates . Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. How to apply chemometric models for this compound analysis in multi-component systems?
- Methodological Answer : Use orthogonal signal correction–classical least squares (OSC-CLS) or direct OSC-CLS to correct baseline shifts and enhance selectivity in UV spectra. Train models with synthetic mixtures mimicking real samples (e.g., 16 training sets with impurity ratios up to 20%) and validate prediction accuracy via independent test sets (RMSE <0.5%) . Cross-validate with HPLC-MS for trace-level quantification .
Q. What strategies ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish detailed synthesis protocols in supplementary materials, including reaction kinetics, purification steps, and spectroscopic fingerprints (e.g., FTIR, XRD) . Use open-source tools like ChemAxon or KNIME for workflow standardization and error tracking .
Q. How to address challenges in meta-analyses of this compound’s toxicity profiles?
- Methodological Answer : Perform sensitivity analyses to assess the impact of outlier studies and publication bias. Use funnel plots and Egger’s regression test to detect asymmetry, and apply trim-and-fill methods to adjust effect sizes . Aggregate dose-response data via PROSPERO-registered protocols and stratify by administration route (oral vs. intravenous) to clarify toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
